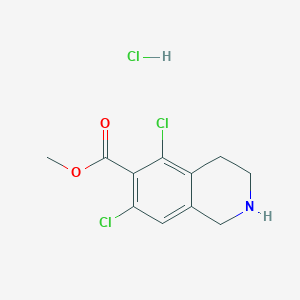

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride

CAS No.: 851784-90-2

Cat. No.: VC4773759

Molecular Formula: C11H12Cl3NO2

Molecular Weight: 296.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851784-90-2 |

|---|---|

| Molecular Formula | C11H12Cl3NO2 |

| Molecular Weight | 296.57 |

| IUPAC Name | methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H |

| Standard InChI Key | NUFSWKLOQQPTFM-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride belongs to the tetrahydroisoquinoline class, a structural motif prevalent in alkaloids and synthetic pharmaceuticals. Its molecular formula is C₁₁H₁₂Cl₃NO₂, with a molecular weight of 296.58 g/mol . The compound’s IUPAC name, methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride, reflects its substitution pattern: two chlorine atoms at positions 5 and 7 of the isoquinoline ring, a methyl ester at position 6, and a hydrochloride salt formation at the tertiary amine .

Structural Elucidation

Key structural features include:

-

A partially saturated isoquinoline core (positions 1–4 are tetrahydrogenated), enhancing conformational flexibility.

-

Electron-withdrawing chlorine atoms at positions 5 and 7, which influence electronic distribution and binding affinity.

-

A methyl ester group at position 6, critical for solubility and metabolic stability.

The SMILES notation for the compound is COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl.Cl, confirming the connectivity of functional groups . X-ray crystallography data remain unavailable, but computational models suggest a planar aromatic system with a puckered tetracyclic ring .

Synthesis and Purification

The synthesis of methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride typically involves a multi-step protocol:

Key Synthetic Steps

-

Ring Formation: Cyclization of a phenethylamine precursor with formaldehyde under acidic conditions yields the tetrahydroisoquinoline scaffold .

-

Chlorination: Electrophilic aromatic substitution using chlorine gas or sulfuryl chloride introduces chlorine atoms at positions 5 and 7 .

-

Esterification: Reaction with methyl chloroformate in the presence of a base installs the carboxylate ester .

-

Salt Formation: Treatment with hydrochloric acid produces the monohydrochloride salt, improving crystallinity and stability .

Purification and Quality Control

Industrial-scale batches achieve a purity of ≥98% via recrystallization from ethanol/water mixtures . Analytical methods include:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC |

| Residual Solvents | <0.1% (ethanol) | GC-FID |

| Chloride Content | 19.2–20.1% | Titration |

Pharmacological Applications

Anticancer Activity

The dichloro substitution enhances DNA intercalation capacity. In hepatocellular carcinoma (HepG2) cells, the compound demonstrates GI₅₀ = 12.4 µM, comparable to first-line chemotherapeutics like 5-fluorouracil . Mechanistic studies propose topoisomerase II inhibition as a primary mode of action .

Antimicrobial Properties

Limited data suggest moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), though this is inferior to standard antibiotics like vancomycin .

Future Directions

-

Structure-Activity Relationships (SAR): Modifying the ester group to amides may enhance metabolic stability.

-

Target Identification: Proteomic profiling is needed to elucidate off-target effects.

-

Formulation Development: Nanoparticle encapsulation could improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume